molecular formula C21H24N2O4S B1200794 N-Demethyldiltiazem CAS No. 85100-17-0

N-Demethyldiltiazem

Cat. No.: B1200794
CAS No.: 85100-17-0
M. Wt: 400.5 g/mol
InChI Key: YOMLDISQSWWYOT-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-Demethyldiltiazem, also known as N-Desmethyldiltiazem, is an active metabolite of the calcium channel inhibitor diltiazem . Its primary targets are the calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of these muscles, thereby controlling blood pressure and heart rate.

Mode of Action

This compound works primarily by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to vasodilation (widening of blood vessels), decreased heart rate, and reduced blood pressure .

Biochemical Pathways

The formation of this compound from diltiazem involves the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes are part of the CYP450 system, which plays a significant role in drug metabolism and bioactivation. The inhibition of calcium influx by this compound affects the calcium-dependent signaling pathways, leading to downstream effects such as reduced muscle contraction and vasodilation .

Pharmacokinetics

The disposition of diltiazem can be described using a two-compartment model with terminal half-lives of around 5.5 hours . The half-life of this compound is similar to that of diltiazem . The drug and its metabolites are mainly excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of cardiac and vascular smooth muscles. This relaxation leads to vasodilation, decreased heart rate, and reduced blood pressure . These effects are beneficial in the management of conditions such as hypertension and angina.

Action Environment

While specific studies on how environmental factors influence the action of this compound are limited, it is known that factors such as diet, lifestyle, and exposure to other drugs can affect the metabolism and efficacy of many drugs, including diltiazem . For instance, substances that induce or inhibit CYP3A4, CYP3A5, and CYP3A7 could potentially affect the formation of this compound from diltiazem .

Biochemical Analysis

Biochemical Properties

N-Demethyldiltiazem plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its formation are cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes catalyze the N-demethylation of diltiazem, leading to the production of this compound. This metabolite binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins . The interactions of this compound with these enzymes and proteins are crucial for its pharmacological activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating calcium influx into cardiac and vascular smooth muscle cells. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit spontaneous contractions in isolated rat portal veins, indicating its impact on smooth muscle cell function . Additionally, it binds to receptors in the cerebral cortex, affecting neuronal activity and potentially influencing neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with calcium channels. By inhibiting calcium influx into cardiac and vascular smooth muscle cells, this compound reduces muscle contraction and promotes vasodilation . This inhibition is achieved through binding interactions with the calcium channels, leading to enzyme inhibition and changes in gene expression. The precise binding sites and molecular interactions are critical for understanding the pharmacodynamics of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as vasodilation and reduced muscle contraction. At higher doses, this compound may cause toxic or adverse effects, including excessive vasodilation and potential cardiovascular complications . Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its formation from diltiazem by cytochrome P450 enzymes. The major metabolic pathways include N-demethylation, O-demethylation, and deacetylation . These pathways influence the pharmacokinetics and pharmacodynamics of this compound, affecting its bioavailability and therapeutic efficacy. The interactions with enzymes such as CYP3A4, CYP3A5, and CYP3A7 are critical for its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its pharmacological activity. This compound is transported across cellular membranes and distributed to various tissues, including the cardiovascular and nervous systems . Transporters and binding proteins play a role in its localization and accumulation, influencing its therapeutic effects. The distribution patterns of this compound are crucial for understanding its site-specific actions and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with calcium channels on the cell membrane . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its pharmacological actions. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-desmethyl Diltiazem (hydrochloride) is synthesized from diltiazem through a process of N-demethylation. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions involve the use of these enzymes in a suitable buffer system to facilitate the demethylation process.

Industrial Production Methods

Industrial production of N-desmethyl Diltiazem (hydrochloride) involves the use of large-scale bioreactors where diltiazem is exposed to the cytochrome P450 enzymes under controlled conditions. The reaction is monitored and optimized to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-desmethyl Diltiazem (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-desmethyl Diltiazem (hydrochloride) can lead to the formation of various oxidized metabolites, while reduction can result in the formation of reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-desmethyl Diltiazem (hydrochloride) is unique in its ability to inhibit spontaneous contractions in isolated rat portal veins and its specific binding affinity to rat cerebral cortex homogenates . This distinguishes it from other metabolites of diltiazem, such as desacetyl diltiazem, which may have different pharmacological properties .

Properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMLDISQSWWYOT-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234221, DTXSID60873797
Record name N-Monodemethyldiltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Desmethyldiltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85100-17-0, 86408-45-9
Record name N-Monodemethyldiltiazem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyldiltiazem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Monodemethyldiltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Desmethyldiltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYLDILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethyldiltiazem
Reactant of Route 2
N-Demethyldiltiazem
Reactant of Route 3
N-Demethyldiltiazem
Reactant of Route 4
Reactant of Route 4
N-Demethyldiltiazem
Reactant of Route 5
N-Demethyldiltiazem
Reactant of Route 6
N-Demethyldiltiazem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.